Lipophilicity (XLogP3) Comparison: Butyl Confers Optimal logP for Membrane Partitioning vs. Methyl and Ethyl Analogs
The computed XLogP3 of 1-butyl-2-thioxotetrahydropyrimidin-4(1H)-one is 0.9, significantly more lipophilic than the 1-methyl (XLogP3 = −0.4) and 1-ethyl (XLogP3 = 0) analogs [1][2][3]. This 1.3 log unit increase over the methyl analog corresponds to approximately a 20-fold increase in octanol–water partition coefficient, positioning the butyl derivative within the optimal logP range (0–3) for passive membrane permeability according to established drug-likeness guidelines [4]. The ethyl derivative (XLogP3 = 0) fails to achieve meaningful membrane partitioning, while the methyl derivative (XLogP3 = −0.4) is predicted to be effectively membrane-impermeable via passive diffusion.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-Methyl analog (XLogP3 = −0.4); 1-Ethyl analog (XLogP3 = 0) |
| Quantified Difference | ΔXLogP3 = +1.3 vs. methyl; +0.9 vs. ethyl |
| Conditions | PubChem XLogP3 3.0 computed descriptor (all compounds computed under identical algorithm) |
Why This Matters
Procurement of the butyl derivative is justified when intracellular target engagement requires passive membrane permeability; the methyl and ethyl analogs cannot substitute due to insufficient lipophilicity.
- [1] PubChem CID 12281633: XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/59669-84-0 (accessed 2026-05-10). View Source
- [2] PubChem CID 4466144: XLogP3-AA = −0.4. https://pubchem.ncbi.nlm.nih.gov/compound/696-13-9 (accessed 2026-05-10). View Source
- [3] PubChem CID 12281627: XLogP3-AA = 0. https://pubchem.ncbi.nlm.nih.gov/compound/341008-47-7 (accessed 2026-05-10). View Source
- [4] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
